molecular formula C23H18ClN5O2 B3018184 2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836651-97-9

2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B3018184
CAS No.: 836651-97-9
M. Wt: 431.88
InChI Key: SEJHWSIIJVKTLC-UHFFFAOYSA-N
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Description

The compound “2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings including an amine group (-NH2), a carboxamide group (-CONH2), a benzyl group (C6H5CH2-), a furan ring, and a pyrrolo[2,3-b]quinoxaline ring system .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. For instance, the furan ring could potentially be synthesized from a suitable precursor through a Paal-Knorr synthesis . The quinoxaline ring might be formed through a condensation reaction of a suitable 1,2-diamine and a 1,2-dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amine group could undergo reactions such as acylation or alkylation, while the carboxamide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of the atoms could all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Properties

A significant portion of the research focuses on the synthesis and properties of related quinoxaline derivatives. For instance, studies have detailed the preparation of compounds by coupling reactions and subsequent transformations, such as electrophilic and nucleophilic substitutions, highlighting the versatility of these frameworks in organic synthesis (El’chaninov & Aleksandrov, 2017), (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Biological Activity and Applications

Research into related pyrroloquinoxaline compounds has shown their potential in biological applications, such as the development of metal-ion coordinating agents for targeted delivery to biological sites and the synthesis of compounds with potential antiproliferative activity against cancer cell lines. These studies suggest the broader applicability of similar compounds in medicinal chemistry and drug development (Yang et al., 2017), (Hung et al., 2014).

Methodological Developments

Methodological advancements have been achieved in the selective functionalization of quinoxaline derivatives, which is crucial for diversifying the chemical space and enhancing the properties of these compounds for various applications. This includes selective halogenation reactions and the development of efficient syntheses for complex quinoxaline derivatives, showcasing the adaptability of these frameworks for creating pharmacologically relevant molecules (Le et al., 2021), (Dorow et al., 2006).

Future Directions

The study and application of this compound could potentially be a fruitful area of research, particularly in the field of medicinal chemistry. Further studies could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

2-amino-N-[(2-chlorophenyl)methyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2/c24-16-8-2-1-6-14(16)12-26-23(30)19-20-22(28-18-10-4-3-9-17(18)27-20)29(21(19)25)13-15-7-5-11-31-15/h1-11H,12-13,25H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJHWSIIJVKTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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